8-Cyclohexadécéne-1-one

Vue d'ensemble

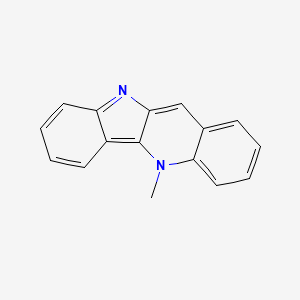

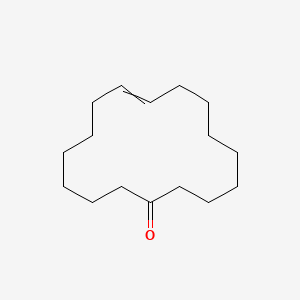

Description

8-Cyclohexadecen-1-one is an organic compound with the molecular formula C16H28O. It is a macrocyclic ketone, characterized by a 16-carbon ring structure with a double bond at the eighth position and a ketone group at the first position. This compound is known for its musky odor and is widely used in the fragrance industry .

Applications De Recherche Scientifique

8-Cyclohexadecen-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mécanisme D'action

Target of Action

This compound is a complex molecule and its interaction with biological systems is likely multifaceted .

Mode of Action

It is known to be a mixture of isomers consisting of cyclohexadecane-1,2-dione . .

Biochemical Pathways

It has been shown to enhance the activity of wst-8 in reconstituted systems with dietary concentrations

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Cyclohexadecen-1-one are not well-documented. Information on its bioavailability is also limited. It is known that the compound is a colourless to pale yellow clear liquid or crystallized substance .

Result of Action

It is known to enhance the activity of wst-8 in reconstituted systems with dietary concentrations

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Cyclohexadecen-1-one. For instance, it has been suggested that this compound may be toxic to wildlife and may have long-lasting effects on aquatic life . This could potentially affect the compound’s action and efficacy in environmental contexts.

Analyse Biochimique

Biochemical Properties

8-Cyclohexadecen-1-one plays a significant role in biochemical reactions, particularly in the formation of inclusion complexes with other molecules. It interacts with enzymes such as cyclodextrin glycosyltransferase, which catalyzes the conversion of starch into cyclodextrins. The compound forms a complex with gamma-cyclodextrin, enhancing its yield and selectivity . Additionally, 8-Cyclohexadecen-1-one has been shown to enhance the activity of certain enzymes in reconstituted systems .

Cellular Effects

8-Cyclohexadecen-1-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the activity of wst-8 in reconstituted systems, which suggests its potential impact on cellular metabolism . Furthermore, the compound’s interaction with olfactory receptors indicates its role in cell signaling pathways related to odor perception.

Molecular Mechanism

The molecular mechanism of 8-Cyclohexadecen-1-one involves its interaction with olfactory receptors, triggering odor perception. The presence of a conjugated double bond in its structure may contribute to its binding affinity with these receptors. Additionally, the compound’s ability to form inclusion complexes with gamma-cyclodextrin suggests a mechanism involving non-covalent interactions, such as hydrogen bonding and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Cyclohexadecen-1-one have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound is known to be relatively stable, with a boiling point of 341.32°C and a melting point of 53.15°C Its stability allows for consistent results in in vitro and in vivo studies

Dosage Effects in Animal Models

Studies on the dosage effects of 8-Cyclohexadecen-1-one in animal models have shown that its impact varies with different dosages. At lower doses, the compound enhances enzyme activity and cellular metabolism without significant adverse effects . At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

8-Cyclohexadecen-1-one is involved in metabolic pathways related to the formation of inclusion complexes with cyclodextrins. It interacts with enzymes such as cyclodextrin glycosyltransferase, which catalyzes the production of gamma-cyclodextrin from starch . The compound’s role in enhancing enzyme activity suggests its involvement in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

Within cells and tissues, 8-Cyclohexadecen-1-one is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution across cellular compartments . The compound’s ability to form inclusion complexes also influences its localization and accumulation within specific tissues.

Subcellular Localization

8-Cyclohexadecen-1-one is localized within various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. Its hydrophobic nature and ability to form inclusion complexes with cyclodextrins suggest that it may be directed to specific organelles through targeting signals and post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Cyclohexadecen-1-one can be synthesized through various methods, including:

Metathesis Reactions: This involves the reaction of unsaturated fatty acids with aldehydes or ketones, followed by cyclization and reduction steps.

Oxidation and Acylation: The compound can also be prepared by oxidizing appropriate precursors and then acylating the resulting product.

Industrial Production Methods: In industrial settings, 8-Cyclohexadecen-1-one is produced using large-scale metathesis reactions. The process involves the use of catalysts to enhance the yield and selectivity of the desired product .

Types of Reactions:

Oxidation: 8-Cyclohexadecen-1-one can undergo oxidation reactions to form various oxidized products.

Reduction: The compound can be reduced to form saturated ketones.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of 8-Cyclohexadecen-1-one.

Reduction: Saturated ketones.

Substitution: Substituted derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

- Cyclohexadecane-1,2-dione

- Cyclododecanone

- Cyclopentadecanone

Comparison: 8-Cyclohexadecen-1-one is unique due to its specific ring size and the position of the double bond and ketone group. Compared to cyclododecanone and cyclopentadecanone, it has a larger ring structure, which contributes to its distinct musky odor and potential biological activities .

Propriétés

Numéro CAS |

3100-36-5 |

|---|---|

Formule moléculaire |

C16H28O |

Poids moléculaire |

236.39 g/mol |

Nom IUPAC |

(8E)-cyclohexadec-8-en-1-one |

InChI |

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2H,3-15H2/b2-1+ |

Clé InChI |

ZGEHHVDYDNXYMW-OWOJBTEDSA-N |

SMILES |

C1CCCC=CCCCCCCC(=O)CCC1 |

SMILES isomérique |

C1CCC/C=C/CCCCCCC(=O)CCC1 |

SMILES canonique |

C1CCCC=CCCCCCCC(=O)CCC1 |

Key on ui other cas no. |

3100-36-5 |

Description physique |

Liquid |

Pictogrammes |

Environmental Hazard |

Synonymes |

cyclohexadec-8-en-1-one |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the bioaccumulative potential of 8-Cyclohexadecen-1-one?

A: Research suggests that 8-Cyclohexadecen-1-one, a fragrance ingredient, exhibits bioaccumulation potential. A study evaluating bioconcentration factors (BCFs) in rainbow trout found that 8-Cyclohexadecen-1-one had a BCF ranging from 238 L kg-1 to 1147 L kg-1. [] This indicates that 8-Cyclohexadecen-1-one can accumulate in organisms to levels higher than those found in the environment.

Q2: How does the structure of 8-Cyclohexadecen-1-one relate to its antitumor activity?

A: The presence of a double bond in the macrocyclic ketone structure of 8-Cyclohexadecen-1-one appears to be crucial for its antitumor and anti-invasive properties. A study comparing various macrocyclic ketones found that those with a double bond, especially 8-Cyclohexadecen-1-one, exhibited stronger carcinostatic and invasion-inhibitory effects than their saturated counterparts. [] The researchers suggest that this activity may be linked to the compound's surface activity on cell membranes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-3-[[2-oxolanylmethyl-[1-[1-(phenylmethyl)-5-tetrazolyl]propyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1217385.png)

![7-Formyl-12,14-dimethyl-17-oxo-4-(prop-1-en-2-yl)-11,16,18,19-tetraoxapentacyclo[12.2.2.1~6,9~.0~1,15~.0~10,12~]nonadeca-6,8-dien-2-yl acetate](/img/structure/B1217388.png)

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1217390.png)